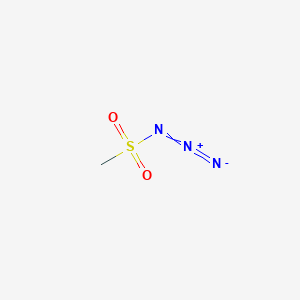
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole
Descripción general
Descripción
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole, also known as Nitrosobenzothiazole (NBT), is a synthetic compound that has been extensively studied due to its potential applications in various fields of research. NBT is a member of the nitrosamine family, which has been linked to various health concerns, including cancer. However, NBT has been shown to have unique properties that make it a valuable tool in scientific research.
Mecanismo De Acción
The mechanism of action of NBT is not fully understood, but it is believed to involve the formation of DNA adducts. NBT has been shown to bind covalently to DNA and other macromolecules, leading to DNA damage and cell death. This mechanism of action has made NBT a valuable tool in cancer research.
Efectos Bioquímicos Y Fisiológicos
NBT has been shown to have various biochemical and physiological effects. In vitro studies have shown that NBT can induce apoptosis in cancer cells and inhibit cell proliferation. NBT has also been shown to inhibit the activity of various enzymes, including cytochrome P450 and xanthine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBT has several advantages as a research tool, including its ease of synthesis and its ability to form stable adducts with DNA and other macromolecules. However, NBT also has several limitations, including its potential toxicity and its instability in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of NBT. One area of research is the development of NBT-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of NBT and its potential applications in other fields of research, such as materials science and catalysis.
In conclusion, NBT is a synthetic compound that has been extensively studied for its potential applications in various fields of research. NBT has unique properties that make it a valuable tool in scientific research, including its ability to form stable adducts with DNA and other macromolecules. However, NBT also has several limitations, including its potential toxicity and its instability in aqueous solutions. There are several future directions for the research of NBT, including the development of NBT-based drugs and the investigation of its mechanism of action.
Métodos De Síntesis
NBT can be synthesized through various methods, including the reaction between 2-mercaptobenzothiazole and nitrous acid. This method involves the reaction of 2-mercaptobenzothiazole with sodium nitrite in an acidic solution, which results in the formation of NBT. Other methods involve the reaction of 2-aminobenzothiazole with nitrous acid or the reaction of 2-chlorobenzothiazole with sodium nitrite.
Aplicaciones Científicas De Investigación
NBT has been extensively studied for its potential applications in various fields of research. One of the most significant applications of NBT is in the field of organic synthesis. NBT has been used as a reagent for the synthesis of various organic compounds, including heterocyclic compounds, azo dyes, and pharmaceutical intermediates.
Propiedades
IUPAC Name |
(NE)-N-(1,3-benzothiazol-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIOLCCKLQHTMD-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60418309 | |
| Record name | NSC204965 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60418309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole | |
CAS RN |
1199-33-3 | |
| Record name | NSC204965 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC204965 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60418309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















